Bio-AMS

Description

BenchChem offers high-quality Bio-AMS suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bio-AMS including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

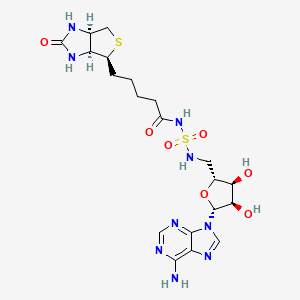

Molecular Formula |

C20H29N9O7S2 |

|---|---|

Molecular Weight |

571.6 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]pentanamide |

InChI |

InChI=1S/C20H29N9O7S2/c21-17-14-18(23-7-22-17)29(8-24-14)19-16(32)15(31)10(36-19)5-25-38(34,35)28-12(30)4-2-1-3-11-13-9(6-37-11)26-20(33)27-13/h7-11,13,15-16,19,25,31-32H,1-6H2,(H,28,30)(H2,21,22,23)(H2,26,27,33)/t9-,10+,11-,13-,15+,16+,19+/m0/s1 |

InChI Key |

RSZBCKJLQVSFKT-RHCAYAJFSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NS(=O)(=O)NC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NS(=O)(=O)NCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Unseen: A Technical Guide to Biological Accelerator Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Biological Accelerator Mass Spectrometry (BioAMS) stands as a pinnacle of analytical sensitivity, enabling the quantification of rare isotopes in biological samples at attomole (10⁻¹⁸ mole) levels.[1] This ultrasensitive technique has revolutionized key areas of biomedical research, particularly in drug development, by allowing for the precise measurement of isotopically labeled compounds at exceptionally low concentrations. This guide delves into the core principles of BioAMS, offering a technical overview for professionals seeking to leverage its power.

Core Principles of Biological Accelerator Mass Spectrometry

At its heart, BioAMS is a sophisticated method for counting individual atoms of rare isotopes, most commonly carbon-14 (¹⁴C), which is a frequent tracer in biological studies.[1] The fundamental principle involves accelerating ions to very high energies, which allows for the separation of a rare isotope from an abundant neighboring mass with extraordinary sensitivity.[2] The process can be broken down into several key stages:

-

Isotope Labeling : The journey begins with the synthesis of a molecule of interest, such as a drug candidate, incorporating a rare, long-lived isotope like ¹⁴C.[1] This "label" allows the molecule to be traced within a biological system.

-

Sample Preparation : Biological samples (e.g., plasma, urine, tissue) containing the ¹⁴C-labeled compound are processed to isolate the carbon. Two primary methods are employed:

-

Graphitization : The traditional method involves the combustion of the sample to carbon dioxide (CO₂), which is then reduced to elemental carbon in the form of graphite.[3] This solid graphite is then pressed into a target for the ion source.

-

Direct Liquid Analysis : More modern systems can directly analyze liquid samples. The liquid is deposited onto a wire, dried, and then combusted to CO₂, which is directly introduced into the ion source. This significantly reduces sample preparation time.

-

-

Ion Generation : The prepared sample is placed in an ion source, typically a cesium sputter ion source. A beam of cesium ions (Cs⁺) bombards the sample, causing atoms to be ejected or "sputtered" as negative ions. A key advantage here is that common isobars (atoms of different elements with the same mass number), such as nitrogen-14 (¹⁴N), do not readily form negative ions and are thus largely eliminated at this early stage.

-

Acceleration : The negatively charged ions are then injected into a tandem accelerator. They are accelerated towards a high positive voltage terminal (up to millions of volts).

-

Stripping : At the high-voltage terminal, the fast-moving negative ions pass through a "stripper," which can be a thin carbon foil or a gas. This process strips away multiple electrons, converting the negative ions into positive ions. This step is crucial as it destroys molecular isobars (molecules with the same mass number as the target isotope, e.g., ¹³CH⁻), which are not stable in a positive charge state.

-

Mass Analysis : The now highly energetic, positively charged ions are further accelerated away from the positive terminal. They then pass through a series of magnetic and electric fields that act as a mass spectrometer. These fields separate the ions based on their mass-to-charge ratio, allowing for the specific counting of the rare ¹⁴C ions.

Experimental Protocols

Detailed methodologies are crucial for reproducible BioAMS experiments. Below are generalized protocols for the two primary sample preparation techniques.

Protocol 1: Sample Preparation by Graphitization

This protocol outlines the conversion of a biological sample into a graphite target for AMS analysis.

-

Sample Collection and Homogenization : Collect biological matrices (e.g., blood, plasma, feces). Homogenize solid tissues.

-

Combustion : Accurately weigh a portion of the sample into a quartz tube with an excess of copper(II) oxide (CuO). Evacuate and seal the tube. Heat the tube in a furnace (e.g., at 900°C for 4 hours) to combust all organic material to CO₂, water, and N₂.

-

Cryogenic Purification of CO₂ : The resulting gases are passed through a series of cold traps to separate CO₂ from other combustion products like water and non-condensable gases.

-

Graphitization : The purified CO₂ is transferred to a reactor containing an iron or cobalt catalyst. Hydrogen gas is introduced, and the mixture is heated (e.g., to 600°C). The CO₂ is reduced to elemental carbon (graphite) on the surface of the catalyst.

-

Target Pressing : The resulting graphite/catalyst mixture is pressed into an aluminum target holder for insertion into the AMS ion source.

Protocol 2: Direct Liquid Sample Analysis

This protocol describes the analysis of liquid samples, which is often faster than graphitization.

-

Sample Preparation : Biological fluids like plasma or urine may require minimal preparation, such as centrifugation to remove particulates. Samples can also be the eluent from a high-performance liquid chromatography (HPLC) system.

-

Sample Deposition : An automated liquid sample interface deposits a precise volume of the liquid sample onto a moving high-purity nickel wire.

-

Drying : The wire passes through a drying oven to evaporate the solvent, leaving the sample residue.

-

Combustion : The wire then moves through a combustion oven where the sample's carbon content is converted to CO₂ gas.

-

Gas Transfer : The CO₂ is carried by a stream of helium directly to a gas-accepting ion source for real-time AMS analysis.

Applications in Drug Development: ADME Studies

BioAMS has had a profound impact on Absorption, Distribution, Metabolism, and Excretion (ADME) studies in drug development. Its high sensitivity allows for the administration of a "microdose" (a very small, sub-pharmacological dose) of a ¹⁴C-labeled drug candidate to human subjects early in the development process.

A typical AMS-enabled human ADME study involves a two-period crossover design:

-

Period 1 (Oral Administration) : Subjects receive a pharmacologically relevant oral dose of the drug containing a very low amount of ¹⁴C (e.g., 0.1–1 µCi). Blood, plasma, urine, and feces are collected over time to determine the pharmacokinetics of the parent drug and total radioactivity, as well as to identify and quantify metabolites.

-

Period 2 (Intravenous Administration) : After a washout period, the same subjects receive a low intravenous dose of the ¹⁴C-labeled drug. This allows for the determination of fundamental pharmacokinetic parameters like clearance, volume of distribution, and absolute bioavailability.

The ability to obtain this comprehensive human data early in development can significantly de-risk a drug program and optimize the design of later-stage clinical trials.

Quantitative Data in BioAMS

The high precision and sensitivity of BioAMS generate robust quantitative data. The tables below summarize typical performance characteristics and data from ADME studies.

| Performance Metric | Typical Value | Reference |

| Sensitivity (Limit of Detection) | Attomole (10⁻¹⁸ mole) | |

| Precision (% Coefficient of Variation) | 1-6% | |

| Accuracy | 1-3% |

| Matrix | Dynamic Range (mBq/ml) | Reference |

| Urine | 0.41–102.5 | |

| Whole Blood | 1.90–950.9 | |

| Fecal Homogenate | 2.64–528.0 | |

| Plasma | 0.65–821.2 |

Visualizing BioAMS Workflows and Applications

Diagrams are essential for understanding the complex processes in BioAMS. Below are Graphviz visualizations of a typical experimental workflow and a simplified metabolic pathway that can be traced using BioAMS.

References

Bio-AMS for Biomedical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bio-AMS: Unprecedented Sensitivity in Isotope Detection

Accelerator Mass Spectrometry (AMS) is a highly sensitive analytical technique for measuring rare, long-lived radioisotopes.[1] Initially developed for radiocarbon dating in archaeology and geoscience, its application has expanded significantly into the biomedical field, giving rise to Bio-AMS.[2] This technique offers sensitivity that is three to nine orders of magnitude greater than conventional decay counting methods, such as liquid scintillation counting (LSC). This exceptional sensitivity allows for the quantification of isotopes like carbon-14 (¹⁴C) and tritium (³H) at attomole levels (10⁻¹⁸ moles).[3]

The core principle of AMS involves accelerating ions to high energies to separate the rare radioisotope from abundant stable isotopes and molecular isobars, which would otherwise interfere with detection. This allows for the direct counting of individual radioisotope atoms, providing a precise and highly sensitive measurement.[2] In biomedical research, this translates to the ability to trace the fate of radiolabeled compounds in biological systems with unparalleled accuracy, even at exceptionally low doses. This capability is particularly valuable in human studies, where minimizing radiation exposure is paramount.

Core Applications in Biomedical Research

The ultra-high sensitivity of Bio-AMS has established it as a critical tool in various stages of biomedical research and drug development.

-

Pharmacokinetics (ADME Studies): Bio-AMS is extensively used to study the Absorption, Distribution, Metabolism, and Excretion (ADME) of drugs. By using ¹⁴C-labeled drug candidates, researchers can track the compound and its metabolites in the body over extended periods, even at very low concentrations. This provides a comprehensive understanding of a drug's behavior in vivo.

-

Microdosing and Phase 0 Trials: A groundbreaking application of Bio-AMS is in human microdosing studies. These "Phase 0" trials involve administering a sub-pharmacological dose (typically less than 1/100th of the therapeutic dose) of a ¹⁴C-labeled drug to human volunteers. The exceptional sensitivity of AMS allows for the accurate determination of the drug's pharmacokinetic profile from the resulting minuscule concentrations in biological samples. This approach provides early human pharmacokinetic data, helping to select the most promising drug candidates for further development and reducing the risk of failure in later, more expensive clinical trial phases.

-

Metabolite Profiling and Identification: When coupled with separation techniques like High-Performance Liquid Chromatography (HPLC), Bio-AMS can quantify the full metabolite profile of a drug. This is crucial for identifying potentially toxic or pharmacologically active metabolites and is a key requirement for regulatory bodies. The combination of HPLC for separation, AMS for quantification, and conventional mass spectrometry for structural identification is a powerful approach in metabolism studies.

-

DNA and Protein Adduct Measurement: Bio-AMS is used to quantify the covalent binding of carcinogens, toxins, or drugs to DNA and proteins, forming adducts. The ability to detect adducts at levels as low as one per 10¹¹ to 10¹² nucleotides allows for the assessment of genotoxicity and cancer risk at environmentally and clinically relevant exposure levels.[2]

-

Receptor-Ligand Binding Kinetics: The high sensitivity of Bio-AMS enables the study of receptor-ligand binding kinetics. By using ¹⁴C-labeled ligands, it is possible to quantify binding to receptors at very low concentrations, providing valuable data on binding affinity and kinetics that are crucial for understanding drug action and for the development of targeted therapies.

Quantitative Data Presentation

The performance of Bio-AMS can be characterized by its exceptional sensitivity, precision, and analytical range. The following tables summarize key quantitative data and provide a comparison with other relevant techniques.

| Performance Parameter | Typical Value | Notes |

| Sensitivity (LOD) | 1 attomole (10⁻¹⁸ mol) of ¹⁴C | Corresponds to approximately 30 femtogram equivalents for a typical small molecule. |

| Precision (CV) | 1-6% | Dependent on the radiocarbon content and the sample analysis time. |

| Linearity | Over 4 orders of magnitude | Allows for accurate quantification across a wide range of concentrations. |

| Sample Throughput | ~100-150 samples per day | Can vary depending on the instrument and sample preparation method. |

| Sample Size | 0.2-5 mg of carbon | Significantly smaller sample sizes are required compared to decay counting methods. |

Table 1: Key Performance Parameters of Bio-AMS

| Analytical Technique | Principle | Sensitivity | Sample Size | Key Application |

| Bio-AMS | Direct atom counting | Attomole (10⁻¹⁸ mol) | Milligrams | Microdosing, ADME, adduct measurement |

| Liquid Scintillation Counting (LSC) | Decay counting | Picomole (10⁻¹² mol) | Grams | Higher-dose radiotracer studies |

| LC-MS/MS | Mass-to-charge ratio | Femtomole (10⁻¹⁵ mol) | Microliters to Milliliters | Targeted and untargeted metabolomics, proteomics |

Table 2: Comparison of Bio-AMS with Other Analytical Techniques

Experimental Protocols

Detailed Methodology for a Human Microdosing ADME Study

-

Radiolabeling of the Drug Candidate: The drug molecule is synthesized with one or more carbon atoms replaced with ¹⁴C.

-

Dose Preparation and Administration: A microdose (≤100 µg) of the ¹⁴C-labeled drug, with a radioactivity of 0.1–1 µCi, is formulated for administration to healthy volunteers.

-

Sample Collection: Blood, plasma, urine, and feces are collected at predetermined time points over a specified period.

-

Sample Preparation:

-

Plasma/Urine: Aliquots are taken for direct analysis or after separation by HPLC.

-

Feces: Homogenized and aliquots are taken for analysis.

-

Graphitization: For solid-source AMS, the carbon in the sample is converted to graphite. This involves combustion of the sample to CO₂, followed by reduction to elemental carbon (graphite).

-

-

AMS Analysis: The ¹⁴C/¹²C ratio in the prepared samples is measured by the accelerator mass spectrometer.

-

Data Analysis: The measured isotope ratios are used to calculate the concentration of the drug and its metabolites in the various biological matrices over time. This data is then used to determine pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

Detailed Methodology for DNA Adduct Measurement

-

Exposure to ¹⁴C-labeled Compound: An animal model or cell culture is exposed to a ¹⁴C-labeled potential carcinogen or drug.

-

Tissue/Cell Collection and DNA Isolation: Tissues or cells are collected, and DNA is isolated using methods that ensure high purity and minimize contamination, such as proteinase K digestion followed by column-based purification.

-

DNA Quantification: The concentration of the isolated DNA is accurately determined.

-

Sample Preparation for AMS:

-

The purified DNA is converted to graphite through combustion and reduction.

-

Extreme care is taken to avoid any cross-contamination with external sources of ¹⁴C.

-

-

AMS Analysis: The ¹⁴C/¹²C ratio in the DNA-derived graphite is measured.

-

Data Analysis: The level of DNA adducts is calculated based on the measured ¹⁴C content and the amount of DNA analyzed, typically expressed as adducts per 10^x nucleotides.

Mandatory Visualizations

Experimental Workflow for a Human ADME Study using Bio-AMS

Caption: Workflow of a human ADME study using Bio-AMS.

Experimental Workflow for DNA Adduct Measurement

Caption: Workflow for DNA adduct measurement using Bio-AMS.

Logical Relationship in Receptor-Ligand Binding Studies

Caption: Logical flow for receptor-ligand binding studies with Bio-AMS.

Conclusion

Bio-AMS has become an indispensable tool in modern biomedical research and drug development. Its unparalleled sensitivity allows for the safe and precise quantification of physiological processes in humans that were previously difficult or impossible to study. From accelerating drug development through microdosing to providing critical insights into the mechanisms of toxicity, Bio-AMS continues to push the boundaries of biomedical science. As the technology becomes more accessible, its applications are expected to expand further, promising new discoveries and advancements in human health.

References

The Core of Biological Inquiry: An In-depth Technical Guide to Isotope Ratio Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique that measures the relative abundance of stable isotopes in a sample. This guide delves into the fundamental principles of IRMS and its application in biological research, providing a comprehensive resource for scientists seeking to leverage this technology to unravel complex biological processes. From tracing metabolic pathways to understanding protein dynamics and drug metabolism, IRMS offers unparalleled insights into the intricate workings of living systems.

Fundamental Principles of Isotope Ratio Mass Spectrometry

At its core, IRMS determines the ratio of heavy to light stable isotopes of a particular element. Stable isotopes are non-radioactive atoms of an element that contain the same number of protons but a different number of neutrons.[1][2] This difference in neutron number results in a slight mass difference, which forms the basis of IRMS analysis. The most commonly analyzed light stable isotopes in biology are those of carbon (¹³C/¹²C), nitrogen (¹⁵N/¹⁴N), oxygen (¹⁸O/¹⁶O), and hydrogen (²H/¹H).[3][4]

The isotopic composition of a sample is typically expressed in delta (δ) notation, which represents the deviation of the sample's isotope ratio from that of an international standard in parts per thousand (‰ or "per mil").[2]

The basic workflow of an IRMS analysis involves several key steps:

-

Sample Preparation: The biological sample is converted into a simple gas, such as CO₂, N₂, or H₂. This is often achieved through combustion or pyrolysis.

-

Ionization: The gas molecules are ionized, typically by electron impact, creating a beam of charged ions.

-

Mass Analysis: The ion beam is accelerated and passed through a magnetic field, which deflects the ions based on their mass-to-charge ratio. Lighter isotopes are deflected more than heavier isotopes.

-

Detection: The separated ion beams are collected by Faraday cups, which measure the intensity of each beam, allowing for the precise determination of the isotope ratio.

Key Applications in Biological Research

The ability to trace the fate of isotopically labeled compounds makes IRMS an invaluable tool in various fields of biology.

Metabolic Flux Analysis

By introducing substrates enriched in stable isotopes (e.g., ¹³C-glucose), researchers can trace the flow of atoms through metabolic pathways. This allows for the quantification of metabolic fluxes, providing a dynamic view of cellular metabolism that is not attainable with traditional metabolomics approaches. This is particularly crucial in understanding disease states like cancer and in metabolic engineering.

Protein Turnover and Proteomics

IRMS, often in conjunction with gas chromatography (GC-IRMS) or liquid chromatography (LC-IRMS), can be used to measure the rates of protein synthesis and degradation. By supplying isotopically labeled amino acids, the incorporation of the label into newly synthesized proteins and its dilution over time can be monitored, providing insights into protein dynamics in various physiological and pathological conditions.

Drug Development and Metabolism

Stable isotope labeling is a cornerstone of modern drug development. IRMS can be used to trace the absorption, distribution, metabolism, and excretion (ADME) of drug candidates with high precision and without the safety concerns associated with radioactive isotopes. This is critical for determining a drug's pharmacokinetic profile and identifying its metabolites.

Ecology and Food Web Analysis

Natural variations in stable isotope ratios in the environment provide a powerful tool for ecologists. By analyzing the δ¹³C and δ¹⁵N values of organisms, scientists can determine their trophic level, primary food sources, and migration patterns, thereby reconstructing entire food webs.

Quantitative Data Presentation

The following tables summarize typical stable isotope ratios observed in various biological samples from different IRMS studies, providing a reference for comparison.

Table 1: Typical δ¹³C and δ¹⁵N Values in Animal Tissues

| Tissue | Organism | δ¹³C (‰) | δ¹⁵N (‰) |

| Muscle | Shark | -16.5 ± 0.5 | 18.0 ± 0.8 |

| Liver | Shark | -18.0 ± 0.7 | 17.5 ± 0.6 |

| Skin | Pinniped | -15.0 ± 1.0 | 19.0 ± 1.2 |

| Muscle | Dolphin | -17.2 ± 0.4 | 12.3 ± 0.5 |

| Liver | Dolphin | -17.8 ± 0.6 | 11.9 ± 0.6 |

Table 2: δ¹⁵N and δ¹³C Values in Terrestrial Food Chains

| Trophic Level | Organism | δ¹⁵N (‰) | δ¹³C (‰) |

| Primary Producer | Wheat | 1.2 ± 0.3 | -28.5 ± 0.2 |

| Primary Consumer | Aphid (on wheat) | 3.5 ± 0.4 | -28.3 ± 0.3 |

| Secondary Consumer | Hoverfly (larva) | 5.8 ± 0.5 | -28.1 ± 0.4 |

| Tertiary Consumer | Spider | 8.2 ± 0.6 | -27.9 ± 0.5 |

Table 3: Protein Turnover Rates in Mouse Tissues

| Tissue | Protein Half-life (days) |

| Liver | 1.8 |

| Kidney | 2.5 |

| Heart | 4.6 |

| Muscle | 10.8 |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible IRMS data. Below are protocols for key applications.

Compound-Specific Isotope Analysis (CSIA) of Amino Acids via GC-C-IRMS

This protocol details the preparation of proteinaceous samples for the analysis of δ¹³C and δ¹⁵N in individual amino acids.

-

Protein Hydrolysis:

-

Weigh 1-2 mg of dried, homogenized sample into a hydrolysis tube.

-

Add 1 mL of 6 M HCl.

-

Flush the tube with N₂ gas, seal, and heat at 110°C for 20-24 hours.

-

After cooling, neutralize the hydrolysate with a suitable base (e.g., NaOH).

-

Dry the sample under a stream of N₂.

-

-

Amino Acid Derivatization (N-acetyl-i-propyl esters):

-

Esterification: Add 1 mL of isopropanol/acetyl chloride (4:1 v/v) and heat at 100°C for 1 hour. Dry the sample under N₂.

-

Acetylation: Add 0.5 mL of acetic anhydride/triethylamine/acetone (1:2:2 v/v/v) and heat at 60°C for 10 minutes. Dry the sample under N₂.

-

Re-dissolve the derivatized amino acids in a suitable solvent (e.g., ethyl acetate) for GC-C-IRMS analysis.

-

-

GC-C-IRMS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a combustion or pyrolysis interface and then to the IRMS.

-

The GC separates the individual amino acid derivatives.

-

The separated compounds are combusted to CO₂ and N₂ for δ¹³C and δ¹⁵N analysis, respectively.

-

Sample Preparation for Lipid Isotope Analysis

This protocol outlines the extraction of lipids from biological tissues for stable isotope analysis.

-

Tissue Homogenization:

-

Weigh frozen tissue and homogenize in a mixture of chloroform:methanol (2:1, v/v).

-

-

Lipid Extraction (Folch Method):

-

Add water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 8:4:3 (v/v/v).

-

Centrifuge to separate the phases. The lower chloroform phase contains the lipids.

-

Collect the lower phase and wash it with a solution of methanol:water (1:1, v/v).

-

Dry the lipid extract under a stream of N₂.

-

-

IRMS Analysis:

-

The dried lipid extract is combusted in an elemental analyzer connected to the IRMS for bulk δ¹³C analysis. For compound-specific analysis, lipids can be derivatized (e.g., to fatty acid methyl esters) and analyzed by GC-C-IRMS.

-

Protocol for ¹³C Metabolic Flux Analysis

This protocol provides a general workflow for conducting a ¹³C-MFA experiment in cell culture.

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Replace the standard medium with a medium containing a ¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose).

-

Incubate for a time sufficient to reach isotopic steady-state.

-

-

Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell extract.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

Dry the metabolite extract.

-

-

Analysis (LC-MS or GC-MS):

-

Derivatize the metabolites if necessary for GC-MS analysis.

-

Analyze the samples to determine the mass isotopologue distribution of key metabolites.

-

-

Flux Calculation:

-

Use the mass isotopologue distribution data, along with a metabolic network model and measured extracellular fluxes, to calculate intracellular metabolic fluxes using specialized software.

-

Mandatory Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows in biological IRMS.

References

- 1. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]

- 2. Stable δ15N and δ13C isotope ratios in aquatic ecosystems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IRMS Technique - FIRMS [forensic-isotopes.org]

- 4. Isotope-ratio mass spectrometry - Wikipedia [en.wikipedia.org]

Bio-AMS Unleashed: A Technical Guide to Theory and Instrumentation for Drug Development Professionals

An in-depth exploration of Bio-Accelerator Mass Spectrometry (Bio-AMS), offering researchers, scientists, and drug development professionals a comprehensive understanding of its core principles, instrumentation, and transformative applications in modern pharmacology.

Introduction: Redefining Sensitivity in Bioanalysis

Bio-Accelerator Mass Spectrometry (Bio-AMS) is an ultra-sensitive analytical technique that has revolutionized the study of xenobiotics and endogenous molecules in biological systems.[1] By enabling the quantification of exceptionally low levels of rare isotopes, primarily carbon-14 (¹⁴C), Bio-AMS provides unparalleled precision in pharmacokinetic and metabolic studies.[2] This technology allows for the administration of microdoses of ¹⁴C-labeled compounds to human subjects, significantly reducing radioactive exposure and enabling early-stage clinical investigations.[3] This guide delves into the fundamental theory of Bio-AMS, details its sophisticated instrumentation, and provides practical insights into its application in drug development, from preclinical studies to human clinical trials.

Core Principles of Bio-AMS Theory

The foundational principle of Bio-AMS lies in its ability to count individual rare isotope atoms, such as ¹⁴C, from a biological sample. Unlike conventional mass spectrometry that measures the mass-to-charge ratio of ionized molecules, AMS accelerates ions to extremely high energies before mass analysis.[2] This high energy allows for the complete destruction of molecular isobars that would otherwise interfere with the detection of the target isotope.

The process begins with the introduction of a sample containing a ¹⁴C-labeled compound into an ion source. The sample is ionized, and the resulting negative ions are accelerated by a high-voltage potential. A key step in the process is "stripping," where the high-velocity ions pass through a thin foil or gas, removing multiple electrons and converting them into positive ions. This stripping process effectively eliminates molecular isobars, as these molecules are unstable in a highly charged positive state and dissociate into smaller fragments. The remaining positively charged isotopic ions are then further accelerated and guided through a series of magnets and electrostatic analyzers that separate them based on their mass, energy, and charge. Finally, a detector counts the individual ¹⁴C ions, providing a direct measure of their concentration in the original sample.

Bio-AMS Instrumentation: A Symphony of Precision

The instrumentation of a Bio-AMS system is a sophisticated assembly of components designed to achieve attomole sensitivity. The primary subsystems include the ion source, the accelerator, and the high-energy mass spectrometer.

3.1 Ion Source: The process begins at the ion source, where the biological sample is converted into a beam of negative ions. For solid samples, this typically involves a process called graphitization, where the sample is combusted to CO₂, which is then reduced to elemental carbon (graphite).[4] The graphite is pressed into a target and bombarded with cesium ions to produce a beam of negative carbon ions. Liquid samples can be directly introduced into a gas-accepting ion source after combustion to CO₂.

3.2 Accelerator System: The heart of the Bio-AMS instrument is the tandem accelerator. Negative ions from the ion source are injected into the accelerator and accelerated towards a high-positive voltage terminal. At the terminal, the ions pass through a stripper (a thin carbon foil or a gas canal), which removes several electrons, converting them into positive ions. These now highly positive ions are repelled by the positive terminal and accelerate back to ground potential, effectively doubling the energy gained.

3.3 High-Energy Mass Spectrometer: After acceleration, the ion beam enters the high-energy mass spectrometer. This section consists of a series of magnetic and electrostatic analyzers that select for the ions of interest based on their mass-to-charge ratio and energy. This multi-stage analysis ensures that only the desired isotope, such as ¹⁴C, reaches the detector.

3.4 Detector: The final component is a gas ionization or solid-state detector that counts the individual ions. The extreme sensitivity of Bio-AMS is a direct result of this ion-counting technique, as opposed to measuring an analog signal.

Below is a diagram illustrating the fundamental workflow of a Bio-AMS instrument.

References

The Unparalleled Sensitivity and Precision of Bio-AMS in Modern Drug Development

A Technical Guide for Researchers and Scientists

Bio-Accelerator Mass Spectrometry (Bio-AMS) has emerged as a transformative technology in biomedical research and pharmaceutical development, offering unprecedented sensitivity and precision in the quantification of radiolabeled compounds. This technical guide provides an in-depth exploration of the core principles of Bio-AMS, its applications, and the methodologies that underpin its use in cutting-edge research. By enabling the detection of minute quantities of isotopic tracers, Bio-AMS is revolutionizing our understanding of drug absorption, distribution, metabolism, and excretion (ADME), as well as toxicological and pharmacodynamic endpoints.

Core Principles of Bio-AMS

Bio-AMS is an advanced analytical technique that measures isotope ratios with exceptional sensitivity and selectivity.[1][2] Unlike traditional methods that rely on the detection of radioactive decay, Bio-AMS directly counts the number of atoms of a specific isotope, typically carbon-14 (¹⁴C), in a sample.[1] This fundamental difference allows for the quantification of extremely low concentrations of ¹⁴C-labeled molecules in complex biological matrices.[1][3]

The process begins with the preparation of the biological sample, which is combusted to convert all carbon into carbon dioxide (CO₂). The CO₂ is then reduced to elemental carbon in the form of graphite. This graphite target is ionized, and the resulting ions are accelerated to high energies. A series of magnets and detectors are then used to separate the ¹⁴C ions from the much more abundant ¹²C and ¹³C isotopes, as well as from any interfering isobars. This multi-step filtration process results in a highly accurate and precise measurement of the ¹⁴C/¹²C ratio, which is directly proportional to the concentration of the labeled compound in the original sample.

Sensitivity and Precision: A Quantitative Overview

The hallmark of Bio-AMS technology is its extraordinary sensitivity and precision, which far surpasses that of conventional analytical methods like liquid scintillation counting (LSC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for certain applications. This allows for the administration of microdoses of ¹⁴C-labeled drugs to humans, minimizing radiation exposure while still enabling detailed pharmacokinetic analysis.

| Parameter | Typical Value | Application Context | Source |

| Limit of Detection (LOD) | Attomole (10⁻¹⁸ mole) levels | Quantification of DNA adducts, low-abundance metabolites | |

| LOD for DNA Adducts | 1 adduct per 10¹¹–10¹² nucleotides | Carcinogenicity and toxicology studies | |

| Precision | ~3% repeat measurement imprecision | Routine bioanalysis | |

| Precision Range | 0.5-10% | Dependent on isotope level and sample preparation | |

| Sample Size Requirement | Milligram (mg) or microgram (µg) | Analysis of tissues, cells, and biological fluids |

Experimental Protocols: A Methodological Framework

The successful application of Bio-AMS hinges on meticulous sample preparation and analysis. While specific protocols may vary depending on the sample matrix and the analyte of interest, the following provides a generalized framework for the analysis of ¹⁴C-labeled compounds in plasma.

Sample Preparation: Plasma Protein Precipitation

Protein precipitation is a common and straightforward method for preparing plasma samples for Bio-AMS analysis.

-

Sample Collection: Collect blood samples in appropriate anticoagulant-containing tubes and centrifuge to separate plasma.

-

Aliquoting: Transfer a precise volume (e.g., 50 µL) of plasma into a microcentrifuge tube.

-

Internal Standard: Add an internal standard if required for the specific assay.

-

Precipitation: Add cold acetonitrile or methanol (typically in a 3:1 or 2:1 ratio to the plasma volume) to precipitate the plasma proteins. Vortex the mixture thoroughly.

-

Incubation: Incubate the samples at a low temperature (e.g., in a refrigerator) for a period to enhance protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the analyte of interest.

-

Solvent Evaporation: Evaporate the organic solvent from the supernatant, often under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for subsequent analysis.

Conversion to Graphite

-

Combustion: The prepared sample extract is combusted in a sealed quartz tube with copper oxide to convert all carbon to CO₂ gas.

-

Purification: The CO₂ is cryogenically purified to remove water and other volatile impurities.

-

Graphitization: The purified CO₂ is then reduced to elemental carbon (graphite) in the presence of a metal catalyst (e.g., iron or cobalt) at high temperature.

AMS Analysis

-

Ion Source: The graphite sample is placed in the ion source of the AMS instrument, where it is sputtered with a beam of cesium ions to produce negatively charged carbon ions.

-

Acceleration: The carbon ions are accelerated to high energies (mega-electron volts) in a tandem Van de Graaff accelerator.

-

Mass Selection and Isobar Separation: A series of analyzing magnets and electrostatic deflectors are used to separate the ¹⁴C ions from the more abundant ¹²C and ¹³C isotopes and to eliminate interfering molecular isobars.

-

Detection: The ¹⁴C ions are counted in a detector, while the currents of the ¹²C and ¹³C ions are measured in Faraday cups.

-

Data Analysis: The ratio of ¹⁴C to the stable carbon isotopes is calculated and compared to standards of known ¹⁴C concentration to determine the amount of the ¹⁴C-labeled compound in the original sample.

Visualizing Bio-AMS Workflows and Applications

The following diagrams, created using the DOT language, illustrate key workflows and applications of Bio-AMS technology.

Conclusion

Bio-AMS technology stands as a powerful tool for researchers, scientists, and drug development professionals, offering unparalleled sensitivity and precision for the quantification of ¹⁴C-labeled compounds. Its ability to analyze minute sample sizes and detect attomole concentrations of tracers has opened new frontiers in pharmacokinetics, toxicology, and personalized medicine. By providing a clear understanding of a drug's fate in the body at environmentally and clinically relevant doses, Bio-AMS is instrumental in accelerating the development of safer and more effective therapeutics. As the technology continues to evolve, its impact on biomedical research is poised to grow even further, promising deeper insights into the complex biological systems that underpin health and disease.

References

- 1. The development and evolution of biological AMS at Livermore: a perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of accelerated mass spectrometry (AMS) in DNA adduct quantification and identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Capabilities and Techniques | BioAMS [bioams.llnl.gov]

key differences between Bio-AMS and conventional mass spectrometry

An In-depth Technical Guide to the Core Differences Between Bio-AMS and Conventional Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mass spectrometry (MS) is an indispensable analytical tool in biomedical research and pharmaceutical development, enabling the detection and quantification of molecules with high sensitivity and specificity[1]. While conventional techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are considered the gold standard for many bioanalytical applications, an ultra-sensitive variant, Biological Accelerator Mass Spectrometry (Bio-AMS), offers unique capabilities that push the boundaries of detection[2]. Bio-AMS was originally developed for archaeological dating but has been adapted for biomedical sciences to quantify rare isotopes, primarily carbon-14 (¹⁴C), with unparalleled sensitivity[3].

This guide provides a detailed technical comparison of Bio-AMS and conventional mass spectrometry techniques, focusing on the fundamental principles, quantitative performance, and practical applications in drug development. We will explore the core distinctions that make each technique suitable for different research questions, from microdosing studies to comprehensive metabolite profiling.

Fundamental Principles: A Core Distinction

The primary difference between Bio-AMS and conventional mass spectrometry lies in what they measure. Conventional MS techniques measure the mass-to-charge ratio (m/z) of intact molecules or their fragments, whereas Bio-AMS is an isotope ratio mass spectrometry method that counts individual rare isotope atoms[3][4].

-

Conventional Mass Spectrometry (e.g., LC-MS/MS, MALDI-TOF, ICP-MS): These methods ionize molecules or elements from a sample, separate the resulting ions based on their m/z, and detect the intensity of these ions. The identity of a compound is inferred from its mass and fragmentation pattern, and its quantity is proportional to the measured ion signal intensity.

-

LC-MS/MS couples liquid chromatography for physical separation with tandem mass spectrometry for mass-based detection and quantification.

-

MALDI-TOF uses a laser to desorb and ionize large molecules, like proteins, and measures their time-of-flight to determine their mass.

-

ICP-MS utilizes an inductively coupled plasma to atomize and ionize a sample, making it ideal for measuring the concentration of specific elements.

-

-

Biological Accelerator Mass Spectrometry (Bio-AMS): Bio-AMS is designed to measure the concentration of long-lived radioisotopes, most commonly ¹⁴C, with extreme precision. The technique does not determine the molecular mass of the compound in which the isotope resides. Instead, it accelerates ions to mega-electron-volt (MeV) energies to destroy molecular isobars that would otherwise interfere with the measurement of the rare isotope. By counting the individual ¹⁴C atoms relative to a stable isotope (e.g., ¹²C or ¹³C), Bio-AMS achieves absolute quantification of the tracer at attomolar (10⁻¹⁸ mol) levels.

Logical Workflow Comparison

Caption: High-level workflow comparison of conventional MS and Bio-AMS.

Quantitative Performance: Sensitivity and Precision

The most significant advantage of Bio-AMS is its extraordinary sensitivity. This allows for studies using exceptionally low doses of ¹⁴C-labeled compounds ("microdoses"), which are often well below the pharmacologically active level.

| Parameter | Bio-AMS | LC-MS/MS | MALDI-TOF MS | ICP-MS |

| Primary Measurement | Isotope Ratio (e.g., ¹⁴C/¹²C) | Mass-to-Charge Ratio (m/z) | Mass-to-Charge Ratio (m/z) | Mass-to-Charge Ratio (m/z) |

| Typical Analyte | Isotope-labeled molecules | Small molecules, peptides | Proteins, peptides, large molecules | Elements |

| Limit of Detection | Attomolar (10⁻¹⁸ mol) to zeptomolar (10⁻²¹ mol) | Femtomolar (10⁻¹⁵ mol) to picomolar (10⁻¹² mol) | Femtomolar (10⁻¹⁵ mol) to low picomolar (10⁻¹² mol) | Parts-per-quadrillion (ppq) to parts-per-trillion (ppt) |

| Precision (%RSD) | ~1-5% | 5-15% (in regulated bioanalysis) | 5-20% (quantitative imaging) | <5% |

| Dynamic Range | >4 orders of magnitude | 3-5 orders of magnitude | 2-3 orders of magnitude | >9 orders of magnitude |

| Key Advantage | Unmatched sensitivity for isotope tracers | High throughput, structural info (MS/MS) | High mass range, imaging capabilities | Trace elemental analysis |

| Key Limitation | No direct molecular structure information | Matrix effects, ion suppression | Lower resolution and sensitivity than LC-MS | No molecular information |

Instrumentation and Workflow

The fundamental differences in principle are reflected in the distinct instrumentation and experimental workflows of each technique.

Bio-AMS Instrumentation

A Bio-AMS system is a large-scale instrument built around a particle accelerator. Its core purpose is to separate the rare ¹⁴C isotope from all other ions, particularly the interfering molecular isobar ¹²CH₂.

Bio-AMS Instrumentation Workflow

Caption: Key components and ion path in a Bio-AMS instrument.

Conventional LC-MS/MS Instrumentation

An LC-MS/MS system is designed for the separation, ionization, and mass analysis of intact molecules. It is a standard instrument in most bioanalytical laboratories.

Conventional LC-MS/MS Workflow

Caption: Standard workflow in a triple quadrupole LC-MS/MS system.

Applications in Drug Development

The distinct capabilities of Bio-AMS and conventional MS define their respective roles in the drug development pipeline.

| Stage | Bio-AMS Applications | Conventional MS Applications |

| Preclinical | - Ultra-low dose ADME studies in animals- Covalent binding studies- Mass balance studies with minimal radioactivity | - In vitro metabolic stability assays- Metabolite identification- Pharmacokinetic (PK) screening |

| Phase I (Clinical) | - Human microdosing/Phase 0 studies: Determine human PK with sub-therapeutic doses.- Absolute bioavailability studies: Use of an IV ¹⁴C microtracer with an oral therapeutic dose. | - Pharmacokinetic/pharmacodynamic (PK/PD) studies- Bioavailability and bioequivalence studies- Dose escalation safety studies |

| Phase II/III | - Low-dose metabolite profiling in humans- Assess drug-drug interactions at the metabolic level | - Therapeutic drug monitoring- Biomarker quantification- Analysis of primary safety and efficacy endpoints |

| Specialized | - Tracing nutrient/endogenous molecule kinetics- Forensic analysis (radiocarbon dating) | - Proteomics and metabolomics- Quantitative tissue imaging (MALDI)- Elemental impurity analysis (ICP-MS) |

Detailed Experimental Protocols

Protocol: ¹⁴C Analysis in Human Plasma using Bio-AMS

This protocol outlines the sample preparation for Bio-AMS analysis via the conversion of total carbon to graphite, a common method for solid-sample introduction.

Objective: To quantify the total ¹⁴C concentration in a human plasma sample following administration of a ¹⁴C-labeled drug.

Methodology:

-

Sample Collection: Collect blood samples at specified time points into tubes containing an anticoagulant. Centrifuge to separate plasma and store at -80°C until analysis.

-

Sample Aliquoting: Thaw plasma samples. Aliquot a precise volume (e.g., 50 µL) into a quartz combustion tube that has been pre-cleaned by baking at 900°C.

-

Lyophilization: Freeze-dry the plasma aliquots to remove all water.

-

Combustion: Add copper(II) oxide (CuO) as an oxidant to the tube. Seal the tube under vacuum. Combust the sample in a muffle furnace at 900°C for 3-4 hours to convert all carbon in the sample to CO₂ gas.

-

CO₂ Purification and Quantification: Cryogenically purify the resulting CO₂ gas to remove water and other combustion byproducts. Quantify the amount of CO₂ produced to determine the total carbon mass in the original sample.

-

Graphitization: Reduce the purified CO₂ to filamentous graphite by reacting it with hydrogen gas over an iron or cobalt catalyst at ~600°C.

-

Sample Pressing: Press the resulting graphite mixed with the catalyst into an aluminum sample holder (cathode) for insertion into the AMS ion source.

-

AMS Analysis: Load the sample cathodes into the ion source of the AMS instrument. Measure the ¹⁴C/¹³C or ¹⁴C/¹²C ratio for each sample, interspersed with standards of known ¹⁴C concentration (e.g., NIST-traceable standards) and blanks (graphite with no ¹⁴C) for normalization and background correction.

-

Data Calculation: Convert the measured isotope ratios into absolute ¹⁴C concentration (e.g., dpm/mL or pg-equivalents/mL) using the specific activity of the administered compound and the total carbon content of the sample.

Note: Modern Bio-AMS facilities may also use a liquid sample interface coupled with a combustion system, which allows for the direct analysis of liquid samples by converting their carbon content to CO₂ in real-time, significantly reducing sample preparation time from days to minutes.

Protocol: Quantification of a Small Molecule Drug in Human Plasma by LC-MS/MS

This protocol provides a general method for drug quantification using protein precipitation and reversed-phase LC-MS/MS.

Objective: To determine the concentration of "Drug X" in human plasma samples.

Methodology:

-

Reagent Preparation:

-

Stock Solution: Prepare a 1 mg/mL stock solution of Drug X and its stable isotope-labeled internal standard (SIL-IS) in a suitable organic solvent (e.g., methanol).

-

Calibration Standards & Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking known concentrations of Drug X into blank human plasma.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the SIL-IS solution in acetonitrile (e.g., at 100 ng/mL) to each tube. The acetonitrile acts as the protein precipitation agent.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

-

-

Liquid Chromatography:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Run a gradient elution from low to high organic content (e.g., 5% to 95% Mobile Phase B) over several minutes to separate Drug X from endogenous plasma components.

-

Flow Rate: A typical flow rate is 0.4-0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's chemistry.

-

Analysis Mode: Multiple Reaction Monitoring (MRM). Optimize the precursor-to-product ion transitions for both Drug X and the SIL-IS. For example:

-

Drug X: m/z 350.2 → 180.1

-

SIL-IS: m/z 354.2 → 184.1

-

-

Source Parameters: Optimize gas temperatures, gas flows, and spray voltage to achieve maximum signal intensity.

-

-

Data Analysis:

-

Integrate the peak areas for the Drug X and SIL-IS MRM transitions.

-

Calculate the peak area ratio (Drug X / SIL-IS).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of Drug X in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Conclusion

Bio-AMS and conventional mass spectrometry are powerful, complementary techniques in the arsenal of the modern researcher. Conventional MS, particularly LC-MS/MS, remains the workhorse for routine quantitative bioanalysis, offering a superb balance of sensitivity, speed, and structural elucidation capabilities. Its role in measuring therapeutic drug concentrations and profiling metabolites is central to pharmacokinetics and drug metabolism studies.

Bio-AMS, in contrast, occupies a unique niche defined by its ultimate sensitivity in isotope detection. This enables groundbreaking studies, such as human microdosing, that are not feasible with any other analytical platform. By allowing researchers to trace exceedingly small quantities of labeled compounds directly in humans, Bio-AMS provides critical early-stage clinical data, reduces drug development costs, and minimizes patient exposure to novel chemical entities. Understanding the fundamental differences in principle, performance, and application between these technologies is crucial for selecting the optimal analytical strategy to address specific challenges in biomedical research and drug development.

References

foundational concepts of carbon-14 dating in biological systems

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational concepts of carbon-14 dating and its application to biological systems. It is designed to serve as a resource for researchers, scientists, and professionals in drug development who utilize isotopic analysis in their work. This guide covers the fundamental principles of carbon-14 formation and decay, its incorporation into biological organisms, and the analytical methods used for its measurement.

Core Principles of Carbon-14 Dating

Radiocarbon dating is a radiometric dating method that uses the naturally occurring radioisotope carbon-14 (¹⁴C) to estimate the age of carbon-bearing materials.[1] The method was developed in the late 1940s by Willard Libby, for which he received the Nobel Prize in Chemistry in 1960.[2]

Formation and Decay of Carbon-14

Carbon-14 is continuously formed in the upper atmosphere when cosmic rays generate neutrons that then interact with nitrogen-14 atoms.[3][4] This reaction can be represented as:

¹n + ¹⁴N → ¹⁴C + ¹p

The newly formed ¹⁴C is rapidly oxidized to ¹⁴CO₂ and enters the global carbon cycle.[3] Carbon-14 is unstable and undergoes beta decay, transforming back into nitrogen-14 with the emission of a beta particle (an electron) and an antineutrino.

¹⁴C → ¹⁴N + e⁻ + ν̅e

This decay occurs at a predictable rate, characterized by its half-life.

The Carbon-14 Half-Life

The half-life of a radioisotope is the time it takes for half of the atoms in a sample to decay. For carbon-14, two half-life values are commonly referenced:

-

The Libby Half-Life: 5,568 ± 30 years. This was the original value calculated by Willard Libby. Laboratories often still use this value for consistency in reporting raw dates and for calibration purposes.

-

The Cambridge Half-Life: 5,730 ± 40 years. This is a more accurate and later determination of the ¹⁴C half-life.

While the Cambridge half-life is more accurate, the use of the Libby half-life in conjunction with standardized calibration curves ensures that dates are comparable across different laboratories.

Incorporation into Biological Systems and the Principle of Dating

Carbon-14, as ¹⁴CO₂, is incorporated into biological systems primarily through photosynthesis by plants and other autotrophs. This ¹⁴C then moves through the food chain as animals consume plants and other animals. As long as an organism is alive, it is constantly exchanging carbon with its environment, and the ratio of ¹⁴C to the stable carbon isotopes (¹²C and ¹³C) in its tissues remains in equilibrium with the atmospheric ratio.

When an organism dies, this exchange ceases. The amount of ¹⁴C in its remains is no longer replenished, and it begins to decrease through radioactive decay. By measuring the residual ¹⁴C concentration in a sample and comparing it to the initial concentration (as determined from the atmospheric ratio), the time since the organism's death can be calculated.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to carbon-14 dating.

| Isotope | Natural Abundance (%) | Isotopic Mass (Da) | Stability |

| Carbon-12 (¹²C) | ~98.89% | 12.0000000 | Stable |

| Carbon-13 (¹³C) | ~1.11% | 13.0033548 | Stable |

| Carbon-14 (¹⁴C) | ~1 part per trillion (10⁻¹⁰ %) | 14.0032420 | Radioactive |

Table 1: Natural Abundance and Properties of Carbon Isotopes.

| Parameter | Accelerator Mass Spectrometry (AMS) | Liquid Scintillation Counting (LSC) | Gas Proportional Counting (GPC) |

| Typical Sample Size | 0.02 - 1 mg of carbon | 2,400 - 4,000 mg of carbon (for standard vials) | ~1,000 mg of carbon |

| Dating Range | Up to ~60,000 years | Up to ~50,000 years | Up to ~40,000 years |

| Precision | High (e.g., ± 20-40 years for younger samples) | Good | Moderate |

| Measurement Time | Hours per batch of samples | Days per sample | Days to weeks per sample |

Table 2: Comparison of Carbon-14 Measurement Techniques.

Biochemical Pathways of Carbon Incorporation

The entry point of carbon into the biosphere is primarily through carbon fixation during photosynthesis. The most common pathway for this is the Calvin-Benson-Bassham (CBB) cycle, also known as the Calvin cycle.

The overall reaction of the Calvin cycle is: 3 CO₂ + 6 NADPH + 9 ATP → Glyceraldehyde-3-phosphate (G3P) + 6 NADP⁺ + 9 ADP + 3 H₂O

The Calvin Cycle

The Calvin cycle occurs in the stroma of chloroplasts and can be divided into three main stages:

-

Carbon Fixation: The enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) catalyzes the carboxylation of ribulose-1,5-bisphosphate (RuBP), a five-carbon compound, with a molecule of CO₂. This forms an unstable six-carbon intermediate that immediately splits into two molecules of 3-phosphoglycerate (3-PGA).

-

Reduction: ATP and NADPH from the light-dependent reactions are used to convert each molecule of 3-PGA into glyceraldehyde-3-phosphate (G3P).

-

Regeneration: For every six molecules of G3P produced, one exits the cycle to be used by the plant for the synthesis of glucose and other organic molecules. The remaining five G3P molecules are used to regenerate three molecules of RuBP, a process that requires ATP.

The carbon atom from the assimilated ¹⁴CO₂ becomes incorporated into the carbon backbone of G3P and subsequently into glucose, which can then be used to build other essential biomolecules such as amino acids, lipids, and nucleic acids through various metabolic pathways like glycolysis and the citric acid cycle (Krebs cycle).

Carbon Isotope Fractionation

Biological processes often exhibit a preference for lighter isotopes, a phenomenon known as isotopic fractionation. In photosynthesis, enzymes like RuBisCO preferentially fix ¹²CO₂ over ¹³CO₂ and ¹⁴CO₂. This results in the tissues of living organisms being slightly depleted in ¹⁴C relative to the atmosphere. This fractionation effect is corrected for in radiocarbon dating by measuring the stable isotope ratio (δ¹³C) of the sample and normalizing the ¹⁴C concentration to a standard value.

Experimental Protocols

Accurate carbon-14 dating requires meticulous sample preparation and analysis. The two most common analytical techniques are Accelerator Mass Spectrometry (AMS) and Liquid Scintillation Counting (LSC).

Sample Pretreatment

The goal of pretreatment is to remove any contaminating carbon that is not original to the sample. The specific protocol depends on the sample type.

General Protocol for Biological Materials (e.g., Charcoal, Wood, Peat):

-

Physical Cleaning: The sample is physically inspected and cleaned of any foreign materials such as rootlets, soil, and insects.

-

Acid-Alkali-Acid (AAA) Wash:

-

The sample is treated with hot hydrochloric acid (HCl) to remove carbonates.

-

This is followed by a sodium hydroxide (NaOH) wash to remove humic and fulvic acids.

-

A final HCl wash neutralizes any remaining alkali.

-

-

Rinsing and Drying: The sample is thoroughly rinsed with deionized water between each step and finally dried.

Protocol for Bone:

-

Physical Cleaning and Grinding: The bone is cleaned, and the surface layer is removed. The bone is then ground into smaller pieces.

-

Collagen Extraction: The bone fragments are treated with cold, dilute HCl to dissolve the bone mineral (apatite) and extract the collagen.

-

Alkali Wash: The extracted collagen is washed with NaOH to remove any remaining contaminants.

-

Rinsing and Freeze-Drying: The purified collagen is rinsed with deionized water and then freeze-dried.

Accelerator Mass Spectrometry (AMS)

AMS is the more modern and sensitive technique, directly counting the number of ¹⁴C atoms in a sample.

Methodology:

-

Graphitization: The pretreated sample is combusted to CO₂, which is then purified. The purified CO₂ is reduced to elemental carbon (graphite) in the presence of a metal catalyst (e.g., iron or cobalt).

-

Target Preparation: The graphite is pressed into a target holder (cathode).

-

Ionization: The target is placed in an ion source where it is bombarded with cesium ions, producing a beam of negative carbon ions (C⁻). Nitrogen, a potential isobaric interference (¹⁴N), does not readily form negative ions and is thus largely eliminated at this stage.

-

Acceleration: The C⁻ ions are accelerated to high energies in a tandem particle accelerator.

-

Stripping: In the accelerator's terminal, the high-energy ions pass through a thin foil or gas, which strips away electrons, converting them into positive ions (e.g., C³⁺). This process breaks up molecular isobars like ¹²CH₂⁻ and ¹³CH⁻.

-

Mass Analysis: The positive ions are then passed through a series of magnets and electrostatic analyzers that separate them based on their mass-to-charge ratio.

-

Detection: The stable isotopes ¹²C and ¹³C are measured in a Faraday cup, while the much rarer ¹⁴C ions are counted individually in a sensitive detector.

-

Calculation: The age is calculated from the ratio of ¹⁴C to the stable isotopes, after comparison with standards of known ¹⁴C content.

Liquid Scintillation Counting (LSC)

LSC is a radiometric method that measures the beta particles emitted from the decay of ¹⁴C.

Methodology:

-

Benzene Synthesis: The pretreated sample is combusted to CO₂, which is then converted through a series of chemical reactions into benzene (C₆H₆). This process involves the reaction of CO₂ with molten lithium to form lithium carbide, which is then hydrolyzed to acetylene and finally trimerized to benzene.

-

Cocktail Preparation: The synthesized benzene is mixed with a liquid scintillation cocktail in a vial. The cocktail contains a solvent and fluors (scintillators) that emit light when they interact with a beta particle.

-

Counting: The vial is placed in a liquid scintillation counter, which has two photomultiplier tubes (PMTs). When a ¹⁴C atom decays, the emitted beta particle excites the fluors, causing a flash of light (scintillation). The PMTs detect this light, and a coincidence circuit ensures that only genuine decay events are counted.

-

Data Analysis: The rate of decay (counts per minute) is measured and compared to that of modern and background standards to determine the age of the sample.

Data Calibration

Raw radiocarbon ages are reported in "radiocarbon years before present" (BP), where "present" is defined as AD 1950. These raw dates must be calibrated to calendar years to account for past variations in the atmospheric ¹⁴C concentration. These variations are caused by factors such as changes in the Earth's magnetic field, solar activity, and, more recently, the burning of fossil fuels (the Suess effect) and atmospheric nuclear weapons testing.

Calibration is performed using internationally agreed-upon calibration curves, such as the IntCal series for the Northern Hemisphere. These curves are constructed from ¹⁴C measurements of tree rings, which have been independently dated by dendrochronology.

Visualizations

Foundational Concepts of Carbon-14 Dating

Caption: The Carbon-14 Cycle and Dating Principle.

Experimental Workflow for Carbon-14 Dating

Caption: Generalized workflow for radiocarbon dating.

The Calvin Cycle: Carbon Fixation Pathway

Caption: Key steps of the Calvin Cycle.

References

An In-depth Technical Guide to the Mechanism of Action of Bio-AMS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Bio-AMS, a potent and selective inhibitor of bacterial Biotin Protein Ligase (BPL or BirA). Bio-AMS demonstrates significant promise as a novel anti-tubercular agent, exhibiting potent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). This document details the molecular basis of Bio-AMS's inhibitory action, its impact on crucial metabolic pathways in Mtb, quantitative bioactivity data, and detailed experimental protocols for the key assays used in its characterization.

Introduction

Bio-AMS (5'-[N-(d-biotinoyl)sulfamoyl]amino-5'-deoxyadenosine) is a rationally designed bisubstrate inhibitor that targets the essential enzyme Biotin Protein Ligase (BirA) in Mycobacterium tuberculosis.[1][2] BirA plays a pivotal role in the regulation of lipid metabolism through the post-translational biotinylation of acyl-coenzyme A carboxylases (ACCs), enzymes that catalyze the committed step in fatty acid biosynthesis.[2] By inhibiting BirA, Bio-AMS effectively disrupts the production of essential fatty acids and lipids, which are critical components of the unique and complex mycobacterial cell wall. This disruption of lipid synthesis ultimately leads to bacterial cell death.[1]

Molecular Mechanism of Action

The enzymatic action of BirA involves two distinct half-reactions. In the first, BirA catalyzes the condensation of biotin and ATP to form the intermediate biotinyl-5'-AMP (Bio-AMP) and pyrophosphate. In the second, the biotin moiety is transferred from Bio-AMP to a conserved lysine residue on an acceptor protein, such as an ACC.[2]

Bio-AMS is designed as a stable analog of the Bio-AMP intermediate. It ingeniously replaces the labile acyl-phosphate linkage found in Bio-AMP with a more robust acyl-sulfamide moiety. This structural modification allows Bio-AMS to bind tightly to the active site of BirA, effectively blocking the enzyme's catalytic activity and preventing the biotinylation of its target proteins. The high affinity and specificity of Bio-AMS for Mtb BirA make it a promising candidate for further drug development.

Signaling Pathway

The following diagram illustrates the targeted signaling pathway and the inhibitory action of Bio-AMS.

Caption: Mechanism of Bio-AMS inhibition of Biotin Protein Ligase (BirA).

Quantitative Bioactivity Data

The potency of Bio-AMS has been quantified through various in vitro assays, including determination of its Minimum Inhibitory Concentration (MIC) against different strains of M. tuberculosis and its binding affinity to BirA.

| Parameter | Value | Assay Method | Reference |

| MIC vs. Mtb H37Rv | 0.16 - 0.625 µM | Broth Microdilution | |

| MIC vs. MDR/XDR-TB | 0.16 - 0.625 µM | Broth Microdilution | |

| Binding Affinity (KD) | Single-digit nanomolar | Isothermal Titration Calorimetry |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the determination of the MIC of Bio-AMS against M. tuberculosis H37Rv.

Materials:

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

-

Bio-AMS compound.

-

M. tuberculosis H37Rv culture.

-

Sterile 96-well microtiter plates.

-

Spectrophotometer.

Procedure:

-

Inoculum Preparation:

-

Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

-

Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5.

-

Dilute the adjusted inoculum 1:100 in fresh Middlebrook 7H9 broth to achieve a final concentration of approximately 10^5 CFU/mL.

-

-

Compound Dilution:

-

Prepare a stock solution of Bio-AMS in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the Bio-AMS stock solution in Middlebrook 7H9 broth in a 96-well plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add an equal volume of the prepared bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (no compound) and a negative control (no bacteria).

-

Seal the plates and incubate at 37°C for 7-14 days.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of Bio-AMS that results in no visible growth of M. tuberculosis.

-

Caption: Workflow for MIC determination by broth microdilution.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

This protocol describes the determination of the binding affinity (KD) of Bio-AMS to BirA.

Materials:

-

Purified M. tuberculosis BirA protein.

-

Bio-AMS compound.

-

ITC instrument (e.g., MicroCal ITC200).

-

Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

Procedure:

-

Sample Preparation:

-

Dialyze the purified BirA protein and the Bio-AMS compound extensively against the same buffer to ensure buffer matching.

-

Determine the precise concentrations of the protein and the ligand using a suitable method (e.g., UV-Vis spectroscopy).

-

-

ITC Experiment Setup:

-

Load the BirA protein solution into the sample cell of the ITC instrument.

-

Load the Bio-AMS solution into the injection syringe.

-

-

Titration:

-

Perform a series of small, sequential injections of the Bio-AMS solution into the BirA solution while monitoring the heat change.

-

Allow the system to reach equilibrium between each injection.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).

-

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

In Vivo Metabolism and Stability

Preliminary studies have suggested that Bio-AMS may undergo in vivo metabolism through hydrolysis of the central acyl-sulfamide linker. This can lead to reduced in vivo efficacy and the formation of metabolites. Further research and medicinal chemistry efforts are likely focused on improving the metabolic stability of Bio-AMS to enhance its pharmacokinetic profile and therapeutic potential.

Conclusion

Bio-AMS is a potent and specific inhibitor of M. tuberculosis Biotin Protein Ligase (BirA). Its mechanism of action, involving the disruption of essential fatty acid and lipid biosynthesis, represents a validated and promising strategy for the development of new anti-tubercular drugs. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals working to advance our understanding and application of this important compound. Further optimization to improve metabolic stability will be a critical next step in the journey of Bio-AMS towards clinical application.

References

An In-depth Technical Guide to the Discovery and Synthesis of Bio-AMS, a Potent Biotin Protein Ligase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin protein ligase (BPL), an essential enzyme in bacteria, catalyzes the covalent attachment of biotin to acyl-CoA carboxylases (ACCs), a critical step in fatty acid biosynthesis. This pathway's significance for bacterial survival, particularly in pathogens like Mycobacterium tuberculosis (Mtb), makes BPL a compelling target for novel antibacterial agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Bio-AMS (5'-O-[N-(d-biotinoyl)sulfamoyl]adenosine), a potent bisubstrate inhibitor of BPL. We present detailed experimental protocols, quantitative inhibitory data, and visualizations of the relevant biological pathways and experimental workflows to serve as a resource for researchers in infectious disease and drug discovery.

Introduction: The Rationale for Targeting Biotin Protein Ligase

Biotin protein ligase (BPL), also known as BirA, plays a pivotal role in regulating lipid metabolism in bacteria.[1][2] The enzyme facilitates the post-translational biotinylation of the biotin carboxyl carrier protein (BCCP) domain of ACCs. This two-step reaction involves the initial activation of biotin with ATP to form a biotinyl-5'-AMP (Bio-AMP) intermediate, followed by the transfer of the biotin moiety to a conserved lysine residue on the apo-BCCP. The resulting holo-ACCs are then active to catalyze the carboxylation of short-chain acyl-CoAs, such as acetyl-CoA and propionyl-CoA, to produce malonyl-CoA and methylmalonyl-CoA, respectively. These products are essential building blocks for the biosynthesis of fatty acids and complex lipids, including the mycolic acids that form the protective outer layer of mycobacteria.[1][2]

Given its central role in fatty acid biosynthesis, the inhibition of BPL presents a promising strategy for the development of new antibacterial agents. Bio-AMS was rationally designed as a stable analogue of the Bio-AMP intermediate, positioning it as a potent inhibitor of BPL.[2]

Bio-AMS: A Bisubstrate Inhibitor of Biotin Protein Ligase

Bio-AMS is a synthetic molecule that acts as a bisubstrate inhibitor of BPL. It cleverly mimics the transient biotinyl-5'-AMP intermediate by replacing the unstable acyl-phosphate linkage with a more robust acyl-sulfamide bond. This structural modification allows Bio-AMS to bind tightly to the active site of BPL, effectively blocking the biotinylation of ACCs and halting fatty acid synthesis.

Mechanism of Action

The inhibitory action of Bio-AMS stems from its high affinity for the BPL active site. By occupying the binding pockets for both biotin and adenosine, it competitively inhibits the formation of the natural Bio-AMP intermediate. This leads to a depletion of biotinylated ACCs, thereby disrupting the fatty acid biosynthesis pathway and ultimately arresting bacterial growth. Studies have shown that Bio-AMS possesses selective activity against bacterial BPLs, with a particularly high potency against Mycobacterium tuberculosis.

Quantitative Inhibitory Data

The potency and selectivity of Bio-AMS have been characterized through various biochemical and microbiological assays. The following tables summarize the key quantitative data.

| Parameter | Organism/Cell Line | Value | Reference |

| Binding Affinity (KD) | Mycobacterium tuberculosis BPL | 0.530 ± 0.13 nM | |

| Cytotoxicity (IC50) | Human HepG2 cells | > 100 µM |

Table 1: Biochemical and Cytotoxicity Data for Bio-AMS.

| Organism | Strain | MIC (µM) | Reference |

| Mycobacterium tuberculosis | H37Rv | 0.78 | |

| Mycobacterium tuberculosis | MDR and XDR strains | 0.16 - 0.625 |

Table 2: Minimum Inhibitory Concentrations (MIC) of Bio-AMS.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of Bio-AMS.

Synthesis of Bio-AMS

The synthesis of Bio-AMS involves a multi-step chemical process. While the detailed, step-by-step protocol for the original synthesis is proprietary, the general approach is based on the synthesis of related acyl-sulfamide analogues. A plausible synthetic route is outlined below, based on published methods for similar compounds.

Experimental Workflow: Synthesis of Bio-AMS

Caption: A plausible synthetic workflow for Bio-AMS.

-

Preparation of 5'-Amino-5'-deoxyadenosine: This intermediate is typically synthesized from adenosine through the introduction of an azide group at the 5' position, followed by reduction to the amine.

-

Activation of Biotin: The carboxylic acid of biotin is activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester to facilitate amide bond formation.

-

Sulfamoylation and Coupling: The 5'-amino-5'-deoxyadenosine is first reacted with a sulfamoylating agent. The resulting sulfamide is then coupled with the activated biotin derivative.

-

Deprotection: Any protecting groups used during the synthesis are removed to yield the final product, Bio-AMS.

Isothermal Titration Calorimetry (ITC)

ITC is employed to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between Bio-AMS and BPL.

Experimental Workflow: Isothermal Titration Calorimetry

Caption: Workflow for ITC analysis of Bio-AMS binding to BPL.

Protocol:

-

Protein Preparation: Recombinant M. tuberculosis BPL (MtBPL) is expressed and purified. The final protein solution is dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl2).

-

Inhibitor Preparation: Bio-AMS is dissolved in the same dialysis buffer to ensure no buffer mismatch.

-

ITC Experiment:

-

The sample cell (typically ~200 µL) is filled with a solution of MtBPL (e.g., 10-20 µM).

-

The injection syringe (typically ~40 µL) is filled with a solution of Bio-AMS (e.g., 100-200 µM).

-

The experiment is performed at a constant temperature (e.g., 25 °C).

-

A series of small injections (e.g., 2 µL) of the Bio-AMS solution are made into the BPL solution.

-